Trospium

Vue d'ensemble

Description

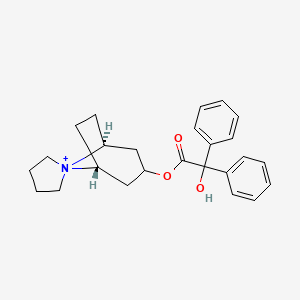

Le trospium est un composé d'ammonium quaternaire principalement utilisé comme agent antimuscarinique pour traiter les symptômes de la vessie hyperactive (VHA), tels que l'incontinence urinaire, l'urgence et la fréquence . Il agit en relaxant les muscles de la vessie, réduisant ainsi l'envie d'uriner .

Méthodes De Préparation

Le chlorure de trospium peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction de l'acide 3-hydroxy-2-phénylpropionique avec la tropine en présence d'acide chlorhydrique, suivie d'une estérification avec du chlorure de diphénylacétyle . La production industrielle implique souvent une granulation non aqueuse, une compression, un revêtement d'étanchéité et un revêtement semi-perméable pour créer des formulations à libération prolongée .

Analyse Des Réactions Chimiques

Le trospium subit plusieurs types de réactions chimiques :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, bien que cela ne soit pas une réaction courante pour son utilisation thérapeutique.

Réduction : Les réactions de réduction sont moins courantes pour le this compound en raison de sa structure d'ammonium quaternaire stable.

Substitution : Le this compound peut subir des réactions de substitution, en particulier des substitutions nucléophiles, en raison de la présence du groupe ammonium quaternaire.

Réactifs et conditions courantes : Les réactifs typiques comprennent l'acide chlorhydrique pour la synthèse initiale et le chlorure de diphénylacétyle pour l'estérification.

Produits principaux : Le produit principal est le chlorure de this compound, qui est utilisé dans ses formulations thérapeutiques.

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est étudié pour sa structure unique d'ammonium quaternaire et ses interactions avec divers réactifs.

Médecine : Le this compound est largement utilisé pour traiter les symptômes de la vessie hyperactive.

5. Mécanisme d'Action

Le this compound exerce ses effets en antagonisant l'action de l'acétylcholine sur les récepteurs muscariniques dans les organes innervés cholinergiquement . Cette action parasympatholytique réduit le tonus du muscle lisse de la vessie, ce qui entraîne une relaxation et une diminution de l'urgence urinaire . Les principales cibles moléculaires sont les sous-types M1, M2 et M3 des récepteurs muscariniques de l'acétylcholine .

Applications De Recherche Scientifique

Trospium has a wide range of scientific research applications:

Chemistry: It is studied for its unique quaternary ammonium structure and its interactions with various reagents.

Biology: Research focuses on its effects on muscarinic receptors and its role in modulating bladder function.

Medicine: this compound is extensively used to treat overactive bladder symptoms.

Mécanisme D'action

Trospium exerts its effects by antagonizing the action of acetylcholine on muscarinic receptors in cholinergically innervated organs . This parasympatholytic action reduces the tonus of smooth muscle in the bladder, leading to relaxation and decreased urinary urgency . The primary molecular targets are the M1, M2, and M3 subtypes of muscarinic acetylcholine receptors .

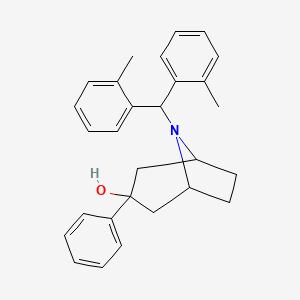

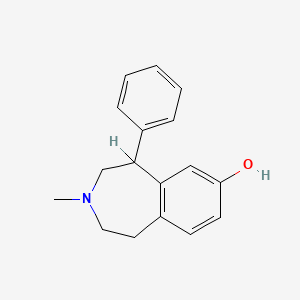

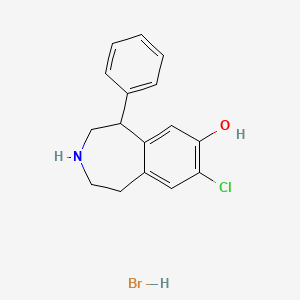

Comparaison Avec Des Composés Similaires

Le trospium est souvent comparé à d'autres agents antimuscariniques utilisés pour traiter la vessie hyperactive :

Darifénacine : Comme le this compound, la darifénacine est utilisée pour la VHA, mais elle a un profil d'affinité des récepteurs différent.

Myrbetriq (mirabegron) : Contrairement au this compound, le mirabegron est un agoniste bêta-3 adrénergique utilisé pour la VHA, offrant un mécanisme d'action différent.

L'unicité du this compound réside dans sa structure d'ammonium quaternaire, qui limite sa capacité à franchir la barrière hémato-encéphalique, réduisant ainsi les effets secondaires du système nerveux central .

Propriétés

Formule moléculaire |

C25H30NO3+ |

|---|---|

Poids moléculaire |

392.5 g/mol |

Nom IUPAC |

[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C25H30NO3/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26/h1-6,9-12,21-23,28H,7-8,13-18H2/q+1/t21-,22+,23? |

Clé InChI |

OYYDSUSKLWTMMQ-AIZNXBIQSA-N |

SMILES |

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |

SMILES isomérique |

C1CC[N+]2(C1)[C@@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |

SMILES canonique |

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |

Apparence |

Solid powder |

Key on ui other cas no. |

47608-32-2 |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Trospium |

Origine du produit |

United States |

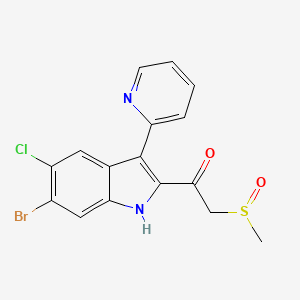

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride](/img/structure/B1681513.png)

![3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid](/img/structure/B1681517.png)

![3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B1681528.png)